3-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide
Description
The compound 3-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide features a butanamide backbone substituted with a 3-methyl group and linked to a benzimidazole ring bearing a trifluoromethyl (-CF₃) group at position 2 (Figure 1). Such structural attributes are common in medicinal chemistry, where benzimidazole derivatives are frequently explored for biological activity .
For example, chloroformamidinium reagents, as described in , could facilitate amide bond formation .
Properties
Molecular Formula |
C13H14F3N3O |
|---|---|
Molecular Weight |
285.26 g/mol |
IUPAC Name |
3-methyl-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]butanamide |
InChI |
InChI=1S/C13H14F3N3O/c1-7(2)5-11(20)17-8-3-4-9-10(6-8)19-12(18-9)13(14,15)16/h3-4,6-7H,5H2,1-2H3,(H,17,20)(H,18,19) |
InChI Key |
TVRRSLFSUDXXLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator.
Amidation Reaction: The final step involves the formation of the amide bond by reacting the benzimidazole derivative with 3-methylbutanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
3-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between the target compound and related structures from the evidence:
Key Observations:
- Benzimidazole vs. Benzamide/Butanamide Cores : The benzimidazole in the target compound introduces aromaticity and hydrogen-bonding capability, unlike the simpler benzamide or butanamide backbones in analogues. This may enhance interactions with biological targets (e.g., enzymes or receptors) .
- Trifluoromethyl Groups : The single CF₃ group in the target compound contrasts with bis-CF₃ substituents in and . While CF₃ groups improve metabolic stability and lipophilicity, bis-CF₃ derivatives may exhibit higher hydrophobicity, affecting solubility .
- Functional Group Diversity : The hydroxyl group in ’s compound supports metal coordination, whereas the thioamide in may enable unique reactivity (e.g., chelation or redox activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
